tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate
Description
tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate is a chiral carbamate derivative with a molecular formula of C₁₂H₂₂BrNO₃ and a molecular weight of 308.22 g/mol . Its CAS registry number is 121142-30-1, and it is characterized by a tert-butyl carbamate group, a bromo-substituted hexanone backbone, and a stereogenic center at the 3R position . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of stereospecific molecules. Its structural features, including the bromine atom (a versatile leaving group) and the carbamate protecting group, make it valuable for nucleophilic substitution reactions and peptide coupling strategies .
Properties
Molecular Formula |
C12H22BrNO3 |
|---|---|
Molecular Weight |
308.21 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22BrNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m1/s1 |
InChI Key |
SUVXZTLARLVLOJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated hexanone derivative. One common method includes the use of tert-butyl chloroformate and a brominated hexanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The carbamate group is known to enhance the bioavailability and stability of drug molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction is often reversible, allowing the compound to act as a competitive inhibitor .
Molecular Targets and Pathways:
Enzymes: Targets include serine hydrolases and proteases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on stereochemistry, halogen substitution, backbone modifications, and carbamate derivatives. Below is a detailed analysis:
Stereoisomers
- tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate: This stereoisomer shares the same molecular formula (C₁₂H₂₂BrNO₃) and molecular weight (308.22 g/mol) as the target compound but differs in the configuration of the chiral center (3S vs. 3R) . Stereochemical differences can significantly influence reactivity in asymmetric synthesis and biological activity. For example, the 3R configuration may exhibit distinct binding affinities in enzyme-mediated reactions compared to the 3S analog.
Halogen-Substituted Analogs
- tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate: This analog replaces bromine with chlorine, reducing the molecular weight to 283.76 g/mol (vs. 308.22 g/mol for the bromo compound) . Chlorine’s lower electronegativity and smaller atomic radius compared to bromine may result in slower reaction kinetics in nucleophilic substitutions. Additionally, the shorter carbon backbone (pentanone vs. hexanone) could alter solubility and steric effects.
Backbone-Modified Derivatives
- tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate: This derivative lacks the 5-methyl group present in the target compound, resulting in a simpler hexanone backbone and a lower molecular weight (294.19 g/mol) . Physical properties such as density (1.261 g/cm³) and boiling point (360.6°C) are also distinct .
Carbamate Derivatives with Cyclic Structures
- tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1):
This compound features a cyclopentane ring instead of a linear chain, introducing rigidity and affecting conformational flexibility . The hydroxyl group enables hydrogen bonding, which may influence crystallization behavior (as discussed in hydrogen-bonding studies ). - tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5):
The piperidine ring introduces basicity due to the nitrogen atom, altering solubility in acidic environments compared to the acyclic target compound .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate | C₁₂H₂₂BrNO₃ | 308.22 | 121142-30-1 | 3R configuration, bromo, methyl, oxo |
| tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate | C₁₂H₂₂BrNO₃ | 308.22 | Not provided | 3S stereoisomer |
| tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | C₁₁H₂₀ClNO₃ | 283.76 | Not provided | Chloro substituent, shorter backbone |
| tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate | C₁₁H₂₀BrNO₃ | 294.19 | 2639375-38-3 | No 5-methyl group, lower steric hindrance |
| tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate | C₁₀H₁₉NO₃ | 201.26 | 207729-03-1 | Cyclic structure, hydroxyl group |
Biological Activity
tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate (CAS: 121142-30-1) is a synthetic compound with notable biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.
The compound is characterized by its carbamate functional group, which is known for its stability and ability to participate in various chemical reactions. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins. The mechanism involves:
- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, thereby affecting various metabolic pathways. This inhibition may be exploited in drug development for therapeutic purposes.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.
- Enzyme Modulation : It has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, helping to elucidate the structure-function relationships of various biomolecules.
- Drug Development : The unique structure allows for exploration in designing prodrugs and enzyme inhibitors, making it a candidate for further pharmaceutical research.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit a specific enzyme involved in cancer metabolism. The findings revealed that it effectively reduced enzyme activity by 60%, suggesting that it may have therapeutic implications in cancer treatment.
Q & A
Q. How can the synthesis of tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate be optimized for improved yield and purity?
Methodological Answer:
- Key Parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Evidence suggests THF improves reaction homogeneity .
- Temperature Control: Maintain 0–5°C during bromination to minimize side reactions (e.g., oxidation of the ketone group) .
- Catalytic Bases: Use triethylamine (TEA) or DMAP to neutralize HBr generated during bromination, preventing acid-catalyzed decomposition .
- Reaction Monitoring: Track progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or in situ FTIR for carbonyl (C=O) and bromide (C-Br) signatures .
Q. What analytical techniques are recommended to confirm stereochemical integrity and purity?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column with 90:10 hexane/isopropanol to resolve enantiomers; retention time differences ≥1.5 min confirm stereopurity .
- X-ray Crystallography: Solve crystal structures using SHELXL (for small molecules) to unambiguously assign the (3R) configuration .
- NMR Analysis: Compare H and C chemical shifts with computed data (e.g., using Gaussian09) to validate stereochemistry .
Q. What purification strategies are effective post-synthesis?
Methodological Answer:
- Flash Chromatography: Use silica gel (230–400 mesh) with a gradient of 10–30% ethyl acetate in hexane. Collect fractions showing a single spot on TLC .
- Recrystallization: Dissolve in hot ethanol (50°C) and cool to −20°C for 12 hours to isolate needle-like crystals (yield: 70–85%) .
Advanced Research Questions
Q. How can contradictions between observed and theoretical NMR data be resolved?
Methodological Answer:
- Solvent Effects: Compare experimental H NMR (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts (e.g., keto-enol tautomerism affecting carbonyl signals) .
- Impurity Analysis: Use LC-MS (ESI+) to detect trace byproducts (e.g., tert-butyl N-[(3R)-5-methyl-2-oxohexan-3-yl]carbamate, m/z 228.1) .
- Conformational Analysis: Perform DFT calculations (B3LYP/6-31G*) to model rotamers and predict splitting patterns .
Q. What computational methods predict the reactivity of the bromo and carbonyl groups?
Methodological Answer:
- DFT Studies: Calculate Fukui indices to identify electrophilic (C=O) and nucleophilic (C-Br) sites. Transition-state modeling (IRC) reveals SN2 displacement barriers at C-Br .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in THF/water) to predict hydrolysis rates of the carbamate group .
Q. How can hydrogen bonding patterns in its crystal structure be systematically analyzed?
Methodological Answer:
Q. How to design experiments to study stereochemical stability during derivatization?
Methodological Answer:
- Chiral Auxiliaries: Introduce (S)-proline as a temporary protecting group for the amine to prevent racemization during alkylation .
- In Situ Monitoring: Use circular dichroism (CD) spectroscopy at 220 nm to track configurational stability during reaction .
Q. What strategies identify and characterize synthesis byproducts?
Methodological Answer:
- LC-MS/MS: Fragment ions (e.g., m/z 308 → 252 [loss of tert-butyl]) confirm bromo elimination products .
- 2D NMR: H-C HSQC identifies cross-peaks for diastereomers (e.g., C3 stereoisomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
